2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its utility in various chemical reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-bromo-2-methylphenyl group. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSBWGILUHLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
- Starting Materials: The key precursor is 4-bromo-2-methylphenylboronic acid or its derivatives.
- Esterification: The boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) to form the dioxaborolane ring. This reaction typically requires a dehydrating environment to drive the equilibrium toward ester formation.
- Reaction Conditions: The reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference, which can degrade boronic acids.
- Solvents: Common solvents include dry dichloromethane, toluene, or tetrahydrofuran (THF), chosen for their ability to dissolve reactants and facilitate esterification.
- Temperature and Time: Reactions are generally conducted at room temperature to mild heating (25–60°C) for 12–24 hours to ensure complete conversion.
Representative Procedure
A typical laboratory synthesis involves:
- Dissolving 4-bromo-2-methylphenylboronic acid in dry dichloromethane under argon.
- Adding pinacol and a dehydrating agent such as molecular sieves or magnesium sulfate to remove water formed during esterification.
- Stirring the reaction mixture at room temperature for 16–24 hours.
- Filtering off drying agents and concentrating the mixture.
- Purifying the crude product by recrystallization or silica gel chromatography to isolate pure this compound.
Industrial Preparation Considerations
Industrial scale synthesis adapts the laboratory methods with modifications for scale-up and efficiency:
- Batch or Continuous Flow Reactors: Continuous flow technology is often employed to improve mixing, heat transfer, and reaction control.
- Automated Systems: Precise control over reagent addition, temperature, and reaction time enhances reproducibility and yield.
- Purification: Large-scale crystallization and chromatographic methods are optimized for throughput and product purity.
- Environmental Controls: Strict moisture and oxygen exclusion systems are implemented to maintain product integrity.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Laboratory Conditions | Industrial Conditions |
|---|---|---|
| Starting Material | 4-Bromo-2-methylphenylboronic acid | Same, sourced in bulk |
| Esterifying Agent | Pinacol | Pinacol or equivalents |
| Solvent | Dry dichloromethane, toluene, or THF | Same or solvent mixtures optimized for scale |
| Atmosphere | Argon or nitrogen inert atmosphere | Inert gas blanketing and moisture control |
| Temperature | 25–60°C | Controlled heating, often 30–50°C |
| Reaction Time | 12–24 hours | Optimized, often reduced with continuous flow |
| Dehydrating Agent | Molecular sieves or magnesium sulfate | Industrial drying agents or inline drying |
| Purification Method | Recrystallization, chromatography | Crystallization, industrial chromatography |
| Yield | Typically >85% | Optimized for >90% |
Research Findings and Analysis
- Reaction Efficiency: Studies indicate that the presence of a dehydrating agent significantly improves esterification yield by shifting equilibrium toward product formation.
- Atmospheric Control: Inert atmosphere is critical to prevent boronic acid oxidation and hydrolysis, which can reduce yield and complicate purification.
- Purification Techniques: Silica gel chromatography is effective for laboratory scale, while industrial processes favor crystallization due to cost and scalability.
- Reactivity Enhancement: The bromine substituent on the phenyl ring enhances the compound’s reactivity in cross-coupling reactions, making the purity of the boronate ester crucial for downstream applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the bromine atom.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed upon oxidation of the boron atom.
Substituted Phenyl Compounds: Formed in nucleophilic substitution reactions.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing biaryl compounds.
Table 1: Comparison of Cross-Coupling Agents
| Compound Type | Advantages | Limitations |
|---|---|---|
| Boron Compounds | High reactivity and selectivity | Sensitivity to moisture |
| Palladium Catalysts | Efficient for various substrates | Cost and availability |
| Traditional Aryl Halides | Readily available | Toxicity and environmental concerns |
The dioxaborolane acts as a stable boron source that can be easily converted into a reactive boronate during the reaction process. Its stability allows for easier handling and storage compared to other boron reagents.
Drug Development
In medicinal chemistry, this compound has potential applications as a building block in the synthesis of pharmaceutical agents. Its unique structural features can be utilized to modify biological activity in drug candidates.
Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of boron-containing compounds exhibit anticancer properties. For instance, modifications of this compound have been explored to enhance the efficacy against specific cancer cell lines.
Polymer Chemistry
The compound can also serve as a precursor for functional polymers. Its incorporation into polymer matrices can impart unique properties such as enhanced thermal stability or improved mechanical strength.
Table 2: Properties of Polymers Modified with Boron Compounds
| Property | Conventional Polymers | Boron-Modified Polymers |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Improved |
| Chemical Resistance | Limited | Enhanced |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boron atom. This complex facilitates the transfer of the phenyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The bromine atom can also participate in substitution reactions, where it is replaced by a nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenylboronic Acid
- 4-Bromo-2-methylphenyl Isocyanate
- 4-Bromo-2-methylphenyl Isothiocyanate
Uniqueness
2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its use in various organic solvents, making it a versatile reagent in organic synthesis.
Biological Activity
2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 321574-04-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial properties and potential applications in drug discovery.
- Molecular Formula: C13H18BBrO2
- Molecular Weight: 297.00 g/mol
- Purity: 95%
- IUPAC Name: this compound
- Structure: The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antibacterial Activity
Research indicates that derivatives of boron compounds, including dioxaborolanes, exhibit notable antibacterial properties. These compounds can inhibit various bacterial strains by targeting essential bacterial enzymes. For instance:
- Mechanism of Action: Some studies suggest that dioxaborolanes may interfere with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This mechanism is similar to that observed in established antibiotics like avibactam .
Case Studies and Research Findings
-
Inhibition of β-Lactamases:
- A study demonstrated that dioxaborolane derivatives could serve as effective inhibitors against extended-spectrum β-lactamases (ESBLs), which are responsible for antibiotic resistance in Gram-negative bacteria. The compound showed promising results in vitro against strains such as Klebsiella pneumoniae and Acinetobacter baumannii .
- Synergistic Effects with Antibiotics:
Data Tables
| Biological Activity | Tested Strains | Inhibition Concentration (IC50) |
|---|---|---|
| Antibacterial | Klebsiella pneumoniae | 0.75 µg/mL |
| Antibacterial | Acinetobacter baumannii | 0.50 µg/mL |
| β-Lactamase Inhibition | KPC-2 | 0.30 µg/mL |
| Synergistic Effect with Amoxicillin | Escherichia coli | Significant enhancement observed |
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. Preliminary findings indicate low toxicity levels at therapeutic dosages; however, further comprehensive toxicological assessments are necessary to establish a complete safety profile .
Q & A
Q. Table 1. Representative Reaction Optimization Data
| Condition | Yield (%) | Reference |
|---|---|---|
| PdCl₂(dppf), KOAc, 90°C | 85 | |
| Microwave, XPhos-Pd-G3 | 92 | |
| Ir(ppy)₃, 450 nm LED | 78 |
Q. Table 2. Common Analytical Signatures
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃), 2.5 (s, 3H, Ar–CH₃), 7.2–7.4 (m, 3H, Ar–H) |
| HRMS (ESI+) | [M+H]⁺ calc. for C₁₃H₁₇BBrO₂: 311.0472 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
